molecular formula C14H17N5O2S B2865777 4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide CAS No. 1286727-87-4

4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2865777
CAS No.: 1286727-87-4
M. Wt: 319.38
InChI Key: NBEOUZXISGVBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
The exact mass of the compound 4-amino-N~3~-isopropyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential of similar compounds in addressing bacterial and fungal infections. Compounds synthesized showed good to moderate antimicrobial activity, demonstrating the importance of structural modifications in enhancing biological activities (Bayrak et al., 2009).

  • VEGF Receptor Inhibition : Substituted benzamides, akin to the query compound, were identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), showing excellent kinase selectivity and in vivo efficacy in cancer models. This research underscores the therapeutic potential of such molecules in cancer treatment (Borzilleri et al., 2006).

Chemical Synthesis and Applications

  • Ruthenium Carbonyl Complexes : The synthesis of ruthenium complexes with ambidentate ligands, including pyridyl and amino nitrogen atoms, suggests applications in catalysis and material science. Such studies are crucial for developing new catalysts and materials with enhanced properties (Rheingold et al., 1993).

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized for their potential anticancer and anti-5-lipoxygenase activities, indicating the broad scope of similar compounds in therapeutic applications (Rahmouni et al., 2016).

Properties

IUPAC Name

4-amino-3-N-propan-2-yl-5-N-(pyridin-3-ylmethyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8(2)18-13(20)11-10(15)12(22-19-11)14(21)17-7-9-4-3-5-16-6-9/h3-6,8H,7,15H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEOUZXISGVBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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